Solubility Profile of (R)-(Tetrahydro-2H-pyran-2-yl)methanamine Hydrochloride in Organic Solvents: A Mechanistic and Experimental Guide
Solubility Profile of (R)-(Tetrahydro-2H-pyran-2-yl)methanamine Hydrochloride in Organic Solvents: A Mechanistic and Experimental Guide
Executive Summary
The compound (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride (CAS: 2202897-24-1) is a highly versatile chiral building block frequently utilized in medicinal chemistry and organic synthesis[1]. As a bioisostere for various cyclic alkylamines, its tetrahydropyran (THP) core and primary amine functionality make it a critical precursor for synthesizing CNS-active agents and complex pharmacophores[2].
However, the handling, purification, and reaction optimization of this compound heavily depend on a rigorous understanding of its solubility profile. Because it exists as a hydrochloride salt, its dissolution thermodynamics differ fundamentally from its free-base counterpart. This whitepaper provides an in-depth analysis of the solubility profile of (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride across various organic solvents, detailing the mechanistic causality behind its solvation and providing a validated, reproducible protocol for empirical solubility determination.
Structural Analysis and Physicochemical Properties
To predict and understand the solubility of (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride, we must first deconstruct its structural features:
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The Hydrochloride Salt ( −NH3+Cl− ): The protonated primary amine forms a strong ionic crystal lattice with the chloride anion. This high lattice energy ( ΔHlattice ) is the primary barrier to dissolution. Solvents must provide sufficient solvation energy ( ΔHsolvation ) through ion-dipole interactions to overcome this barrier.
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The Tetrahydropyran (THP) Ring: The cyclic ether introduces a degree of lipophilicity while the oxygen atom acts as a localized hydrogen-bond acceptor. This dual nature allows for unique solvent interactions compared to purely aliphatic amines.
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Chirality ((R)-enantiomer): While enantiomeric purity does not significantly alter the magnitude of thermodynamic solubility in achiral solvents compared to the (S)-enantiomer, it is critical to note that the racemic mixture (CAS: 683233-12-7) may exhibit a different solubility profile due to differences in crystal packing and lattice energy (e.g., formation of a racemic compound vs. a conglomerate)[3].
Key Identifiers:
Solubility Profile in Organic Solvents
The solubility of amine hydrochlorides in organic solvents is dictated by the solvent's dielectric constant ( ϵ ), hydrogen-bonding capacity (donor/acceptor), and polarizability.
Polar Protic Solvents (High Solubility)
Solvents such as Methanol (MeOH) and Ethanol (EtOH) are the optimal media for dissolving this salt.
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Mechanistic Causality: Protic solvents possess both high dielectric constants and the ability to act as strong hydrogen-bond donors and acceptors. The hydroxyl proton of methanol strongly solvates the chloride anion ( Cl− ), while the oxygen atom stabilizes the protonated amine ( R-NH3+ ). This dual solvation effectively disrupts the crystal lattice.
Polar Aprotic Solvents (Moderate to Low Solubility)
Solvents like Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , and Acetonitrile (MeCN) exhibit varying degrees of efficacy.
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Mechanistic Causality: While DMSO and DMF have high dielectric constants and strongly solvate cations (via their highly polarized oxygen atoms), they are poor anion solvators because they lack hydrogen-bond donors. Consequently, the Cl− anion remains relatively unsolvated, limiting the overall thermodynamic solubility compared to protic solvents. The compound is sparingly soluble in MeCN, often requiring elevated temperatures for complete dissolution.
Non-Polar and Weakly Polar Solvents (Insoluble)
Solvents such as Dichloromethane (DCM) , Toluene , Hexane , and Diethyl Ether cannot dissolve the hydrochloride salt.
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Mechanistic Causality: These solvents lack the necessary dipole moment and hydrogen-bonding capabilities to overcome the robust ionic lattice energy of the salt. In synthetic workflows, DCM is frequently used in liquid-liquid extractions to partition the free base into the organic layer after basification, leaving the chloride salts in the aqueous phase.
Table 1: Summary of Expected Solubility Data
| Solvent Category | Specific Solvent | Dielectric Constant ( ϵ ) | Estimated Solubility at 25°C | Primary Solvation Mechanism |
| Polar Protic | Methanol | 32.7 | High (>50 mg/mL) | Strong H-bonding (cation & anion) |
| Polar Protic | Ethanol | 24.5 | High (>30 mg/mL) | Moderate H-bonding |
| Polar Aprotic | DMSO | 46.7 | Moderate (10-20 mg/mL) | Cation solvation (ion-dipole) |
| Polar Aprotic | Acetonitrile | 37.5 | Low (<5 mg/mL) | Weak ion-dipole interactions |
| Non-Polar | Dichloromethane | 9.1 | Insoluble (<0.1 mg/mL) | Insufficient solvation energy |
| Non-Polar | Hexane | 1.9 | Insoluble (<0.01 mg/mL) | No ionic interaction |
Experimental Protocol: Thermodynamic Solubility Determination
To generate precise, actionable solubility data for (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride in a specific solvent system, the Shake-Flask Method is the gold standard recommended by the World Health Organization (WHO) and pharmaceutical guidelines[4][5].
This method ensures a true thermodynamic equilibrium is reached, avoiding the false positives associated with kinetic solubility assays[6].
Step-by-Step Methodology
1. Preparation of the Saturated Solution:
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Weigh approximately 100 mg of (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride into a 5 mL glass vial.
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Add 1.0 mL of the target organic solvent. The goal is to ensure a visible excess of solid remains, indicating saturation[7].
2. Equilibration (The Shake-Flask):
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Seal the vial tightly to prevent solvent evaporation.
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Place the vial in a temperature-controlled orbital shaker incubator.
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Parameters: Set the temperature to 25.0 ± 0.1 °C (or 37.0 °C for biological relevance) and the agitation speed to 150 rpm[7]. Agitation must be sufficient to ensure particle contact with the solvent but avoid vortex formation, which can cause particle agglomeration[4].
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Incubate for 48 hours to guarantee that thermodynamic equilibrium between the solid lattice and the solvated ions is achieved[5].
3. Phase Separation:
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Remove the vial from the incubator.
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To separate the undissolved solid from the saturated solution, subject the mixture to centrifugation at 10,000 rpm for 10 minutes, or filter through a 0.22 µm PTFE syringe filter (ensure the filter material is compatible with the chosen organic solvent)[5].
4. Quantification (HPLC-UV/Vis or Gravimetric):
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Gravimetric Method (For volatile solvents): Transfer a precise aliquot (e.g., 500 µL) of the clear supernatant to a pre-weighed vial. Evaporate the solvent completely under a gentle stream of nitrogen, then weigh the residual solid[8].
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HPLC Method: Dilute an aliquot of the supernatant with a compatible mobile phase to fall within the linear range of a pre-established calibration curve. Quantify the concentration using an appropriate detector (e.g., ELSD or CAD, as the molecule lacks a strong UV chromophore).
Workflow Visualization
The following diagram illustrates the self-validating logic of the shake-flask thermodynamic solubility workflow.
Caption: Workflow for the thermodynamic shake-flask solubility determination method.
Conclusion
The solubility of (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride is fundamentally governed by its ionic nature. Successful solvation requires disruption of the strong chloride-amine crystal lattice, a task best performed by polar protic solvents like methanol and ethanol. Understanding this profile is non-negotiable for process chemists aiming to optimize reaction yields, design efficient liquid-liquid extraction protocols, or formulate the compound for downstream biological screening.
References
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PubChem. Tetrahydropyran-2-ylmethylamine hydrochloride | C6H14ClNO | CID 43811037. National Center for Biotechnology Information. Retrieved from: [Link]
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World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. Retrieved from:[Link]
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Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from: [Link]
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SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from:[Link]
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Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from:[Link]
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